molecular formula C4H8N4O B6266291 3-azido-N-methylpropanamide CAS No. 1249018-02-7

3-azido-N-methylpropanamide

Cat. No.: B6266291
CAS No.: 1249018-02-7
M. Wt: 128.1
InChI Key:
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Description

3-Azido-N-methylpropanamide is an organic compound that has garnered significant interest in the fields of chemistry and material sciences. This compound is characterized by the presence of an azide group, which imparts unique reactivity and properties. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-N-methylpropanamide typically involves the introduction of the azide group into a suitable precursor. One common method is the reaction of N-methylpropanamide with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with azide compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-N-methylpropanamide undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as 1,4-dithiothreitol or thioacetic acid.

    Cycloaddition: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Substitution: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: 1,4-dithiothreitol, thioacetic acid, mild conditions.

    Cycloaddition: Copper (I) catalysts, alkynes, moderate temperatures.

    Substitution: Various nucleophiles, suitable solvents, controlled temperatures.

Major Products:

    Reduction: Formation of N-methylpropanamide derivatives.

    Cycloaddition: Formation of triazole derivatives.

    Substitution: Formation of substituted N-methylpropanamide derivatives.

Scientific Research Applications

3-Azido-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biological processes and as a tool for bioconjugation.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with unique properties, such as high-energy materials and cross-linked polymers.

Mechanism of Action

The mechanism of action of 3-azido-N-methylpropanamide is primarily related to the reactivity of the azide group. The azide group can undergo various transformations, leading to the formation of reactive intermediates such as nitrenes. These intermediates can interact with molecular targets, leading to the desired chemical or biological effects .

Molecular Targets and Pathways:

    Nitrenes: Highly reactive species that can insert into C-H and N-H bonds.

    Triazoles: Formed through cycloaddition reactions, which can interact with biological targets.

Comparison with Similar Compounds

3-Azido-N-methylpropanamide can be compared with other azide-containing compounds:

    3-Azido-1-propanamine: Similar structure but different functional group, used in different applications.

    3-Azido-1-propanol: Contains a hydroxyl group instead of an amide, leading to different reactivity.

    Azidothymidine: A nucleoside analog with antiviral properties, different applications in medicine.

Uniqueness: this compound is unique due to its specific combination of an azide group and an amide functional group, which imparts distinct reactivity and applications compared to other azide-containing compounds.

Properties

CAS No.

1249018-02-7

Molecular Formula

C4H8N4O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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